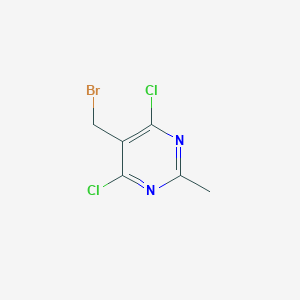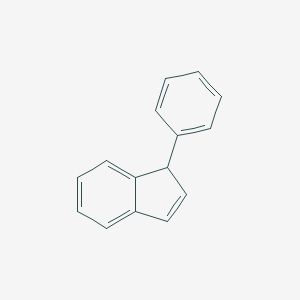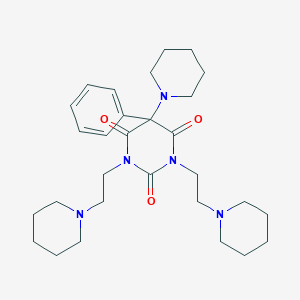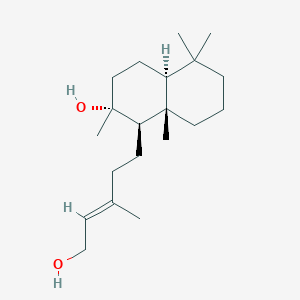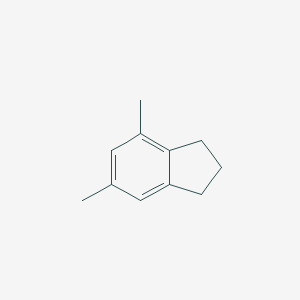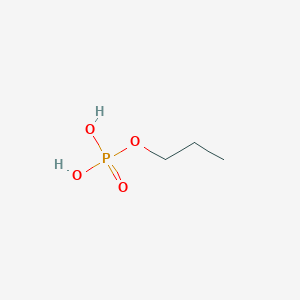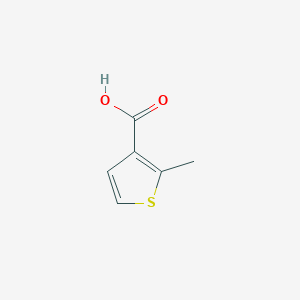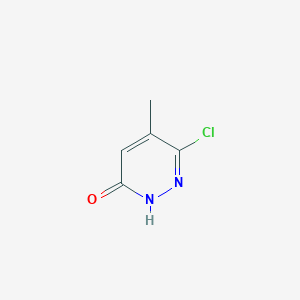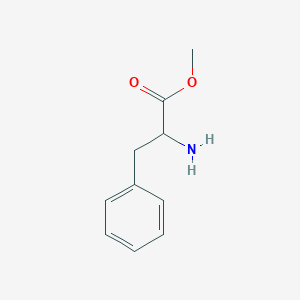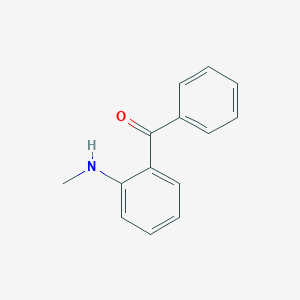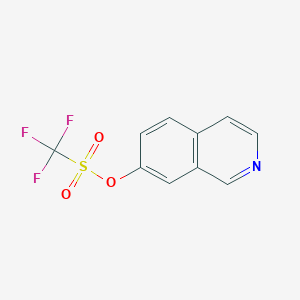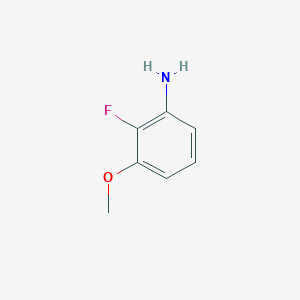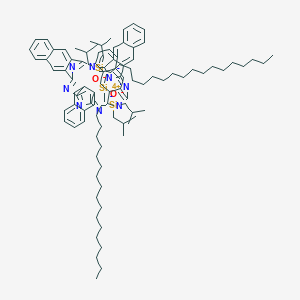
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine is a chemical compound that belongs to the class of phthalocyanine dyes. It is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of biomedical imaging.
作用機序
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine works by binding to specific biological molecules and emitting fluorescence when excited by a light source. The mechanism of action depends on the specific application of the compound. In optical imaging, the compound is used as a contrast agent that emits fluorescence when excited by light. In biosensors, the compound is used to bind to specific biological molecules and produce a signal that can be detected and quantified.
生化学的および生理学的効果
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine has been shown to have low toxicity and good biocompatibility. It does not cause any significant biochemical or physiological effects when used in low concentrations. However, at high concentrations, it may cause cytotoxicity and affect cellular functions.
実験室実験の利点と制限
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine has several advantages for lab experiments. It is highly fluorescent, which makes it a useful contrast agent for optical imaging techniques. It is also stable and can be stored for long periods without degradation. However, it has some limitations, such as its high cost and complex synthesis method. It also requires specialized equipment and expertise to use effectively.
将来の方向性
There are several future directions for the use of Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine in scientific research. One potential application is in the development of biosensors for the detection of various diseases. Another potential application is in the development of new imaging techniques for the detection of cancer and other diseases. Additionally, the compound may have potential applications in drug delivery and photodynamic therapy.
Conclusion:
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine is a synthetic compound that has been extensively studied for its potential applications in scientific research, particularly in the field of biomedical imaging. It is a highly fluorescent compound that can be used for the detection of various biological molecules and has several advantages for lab experiments. However, it also has some limitations, such as its high cost and complex synthesis method. There are several future directions for the use of this compound in scientific research, and further studies are needed to fully understand its potential applications.
合成法
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine is synthesized through a multi-step process that involves the reaction of various chemical reagents. The synthesis method is complex and requires a high level of expertise in organic chemistry. The first step involves the synthesis of the intermediate compound, which is then further reacted with other reagents to produce the final product. The purity and yield of the final product depend on the quality of the starting materials and the conditions of the reaction.
科学的研究の応用
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine has been extensively studied for its potential applications in scientific research, particularly in the field of biomedical imaging. It is a highly fluorescent compound that can be used for the detection of various biological molecules, such as proteins, nucleic acids, and lipids. It has been used as a contrast agent for optical imaging techniques such as fluorescence microscopy and confocal microscopy. It has also been used in the development of biosensors for the detection of various diseases.
特性
CAS番号 |
133063-13-5 |
|---|---|
製品名 |
Bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine |
分子式 |
C100H134N8O2Si3 |
分子量 |
1564.4 g/mol |
IUPAC名 |
bis(2-methylpropyl)-octadecyl-oxidosilane;2,15,28,41,53,54-hexaza-55,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29(54),30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene;silicon(4+) |
InChI |
InChI=1S/C48H24N8.2C26H55OSi.Si/c1-2-10-26-18-34-33(17-25(26)9-1)41-49-42(34)54-44-37-21-29-13-5-6-14-30(29)22-38(37)46(51-44)56-48-40-24-32-16-8-7-15-31(32)23-39(40)47(52-48)55-45-36-20-28-12-4-3-11-27(28)19-35(36)43(50-45)53-41;2*1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-28(27,23-25(2)3)24-26(4)5;/h1-24H;2*25-26H,6-24H2,1-5H3;/q-2;2*-1;+4 |
InChIキー |
CTZCIINFSBLHAS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
正規SMILES |
CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].CCCCCCCCCCCCCCCCCC[Si](CC(C)C)(CC(C)C)[O-].C1=CC=C2C=C3C(=CC2=C1)C4=NC5=C6C=C7C=CC=CC7=CC6=C([N-]5)N=C8C9=CC1=CC=CC=C1C=C9C(=N8)N=C1C2=CC5=CC=CC=C5C=C2C(=N1)N=C3[N-]4.[Si+4] |
その他のCAS番号 |
133063-13-5 |
同義語 |
is(di-isobutyloctadecylsiloxy)-2,3-naphthalocyanato silicon bis(di-isobutyloctadecylsiloxy)silicon 2,3-naphthalocyanine iso-BOSiNc isoBOSINC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



